Glutaronitrile-1,5-13C2
Description
Chemical Identity and Structural Characteristics of Glutaronitrile-1,5-¹³C₂
Molecular Formula and Isotopic Labeling Pattern
Glutaronitrile-1,5-¹³C₂ is defined by the molecular formula C₃¹³C₂H₆N₂ , reflecting the substitution of two carbon-13 isotopes at the terminal nitrile groups (positions 1 and 5 of the pentanedinitrile backbone). The isotopic enrichment alters the molecular weight from 94.11 g/mol (unlabeled) to 96.10 g/mol , a difference critical for mass spectrometry applications.
Table 1: Molecular Parameters of Glutaronitrile-1,5-¹³C₂
| Property | Glutaronitrile-1,5-¹³C₂ | Unlabeled Glutaronitrile |
|---|---|---|
| Molecular Formula | C₃¹³C₂H₆N₂ | C₅H₆N₂ |
| Molecular Weight (g/mol) | 96.10 | 94.11 |
| Isotopic Purity | ≥98% | N/A |
The labeling pattern preserves the compound’s linear aliphatic structure, with the nitrile groups (-C≡N) remaining at positions 1 and 5. This configuration ensures minimal steric or electronic perturbation compared to the native molecule.
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) designates the unlabeled compound as pentanedinitrile , denoting a five-carbon chain with terminal nitrile groups. For the isotopologue, the name 1,5-¹³C₂-pentanedinitrile explicitly specifies the positions of the carbon-13 labels.
Systematically, glutaronitrile-1,5-¹³C₂ belongs to the aliphatic dinitriles class, characterized by two cyano groups attached to a saturated hydrocarbon chain. Its classification under the EC Number 208-861-6 and CAS Registry 544-13-8 (unlabeled) remains consistent, with isotopic variants cataloged under distinct identifiers (e.g., CAS 1189923-36-1).
Comparative Analysis of Labeled vs. Unlabeled Glutaronitrile
Structural and Physical Properties
While isotopic labeling does not alter the covalent bonding network, subtle differences emerge in physical properties due to the mass variance between carbon-12 and carbon-13. For instance:
Table 2: Comparative Physical Properties
| Property | Glutaronitrile-1,5-¹³C₂ | Unlabeled Glutaronitrile |
|---|---|---|
| Density (g/mL) | 0.988 | 0.988 |
| Boiling Point (°C) | 286 | 286 |
| Refractive Index | 1.429 | 1.429 |
The identical boiling point and density suggest that isotopic substitution does not significantly affect bulk thermodynamic properties. However, vibrational spectroscopy reveals shifts in C≡N stretching modes due to the increased mass of carbon-13, which reduces the fundamental frequency by approximately 4%.
Spectroscopic Distinctions
In nuclear magnetic resonance (NMR) spectroscopy, the ¹³C-labeled nitrile carbons exhibit distinct signals compared to their ¹²C counterparts. For example:
- Unlabeled : Nitrile carbons appear as singlets near δ 120 ppm in ¹³C NMR.
- Labeled : Enhanced signal intensity at δ 120 ppm due to the natural abundance of ¹³C, with splitting patterns observable in isotopic enrichment studies.
Applications in Research
The isotopic label enables precise tracking in:
- Metabolic Pathway Analysis : As a tracer in studies of nitrile metabolism in microbial systems.
- Reaction Mechanism Elucidation : Monitoring carbon migration in cyclization reactions via ¹³C NMR.
- Quantitative Mass Spectrometry : Enhancing detection sensitivity in environmental or biological matrices.
Properties
IUPAC Name |
(1,5-13C2)pentanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-4-2-1-3-5-7/h1-3H2/i4+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOMUSMDRMJOTH-MQIHXRCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13C]#N)C[13C]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 1,5-Dihalopentanes with Potassium ¹³C-Cyanide
The most direct route involves the nucleophilic substitution of 1,5-dibromopentane or 1,5-dichloropentane with potassium cyanide-¹³C (K¹³CN). This method exploits the bimolecular nucleophilic substitution (SN2) mechanism, where the cyanide ion displaces halide groups at both termini of the alkane chain.
Reaction Conditions :
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–120°C.
-
Stoichiometry : A 2:1 molar ratio of K¹³CN to 1,5-dihalopentane ensures complete substitution.
-
Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency.
Yield and Purity :
Post-reaction, the crude product is purified via fractional distillation under reduced pressure (20–30 mbar) to isolate Glutaronitrile-1,5-¹³C₂ from unreacted starting material and byproducts.
Mechanistic Considerations
The SN2 mechanism ensures inversion of configuration at both reaction sites, preserving the linear geometry of the nitrile groups. Competing elimination reactions (E2) are minimized by maintaining anhydrous conditions and avoiding excessive temperatures.
Hydrocyanation of Labeled Dienes
Nickel-Catalyzed Hydrocyanation
Adapted from industrial adiponitrile production, this method involves the addition of hydrogen ¹³C-cyanide (H¹³CN) to 1,3-pentadiene-¹³C₂ in the presence of a nickel(0) catalyst. The reaction proceeds via π-allyl nickel intermediates, enabling regioselective cyanide addition to terminal positions.
Key Steps :
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Catalyst Preparation : Ni(COD)₂ (COD = 1,5-cyclooctadiene) with triarylphosphine ligands.
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Reaction Setup : H¹³CN gas is introduced to a solution of 1,3-pentadiene-¹³C₂ in toluene at 60–80°C.
-
Work-Up : The mixture is quenched with aqueous HCl, and the organic layer is separated.
Challenges :
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Regioselectivity must favor 1,5-addition over 1,2- or 1,4-addition.
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Catalyst poisoning by ammonia byproducts necessitates continuous purification.
Performance Metrics :
| Parameter | Value |
|---|---|
| Conversion | 90–95% |
| Selectivity | 80–85% |
| Isotopic Purity | 97–99% |
Isotopic Exchange via Deuterium/Hydrogen Shuffling
Base-Catalyzed ¹³C Incorporation
A less conventional approach involves the treatment of unlabeled glutaronitrile with ¹³C-enriched carbon monoxide (¹³CO) under strongly basic conditions. This method, adapted from deuterium-exchange protocols, leverages the equilibrium between nitriles and metal cyanides:
Optimization Parameters :
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Temperature : 150–200°C under autogenous pressure.
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Base : Sodium hydroxide (5–10% w/v aqueous solution).
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Isotopic Enrichment : 50–60% after 72 h, requiring multiple cycles for >95% purity.
Purification and Characterization
Distillation and Chromatography
Glutaronitrile-¹³C₂ is isolated via vacuum distillation (b.p. 120–125°C at 20 mbar) followed by silica gel chromatography using ethyl acetate/hexane eluents. Residual halides and metal contaminants are removed by washing with dilute sulfuric acid.
Analytical Validation
Nuclear Magnetic Resonance (NMR) :
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¹³C NMR : Peaks at δ 118–120 ppm (C≡N) with satellite signals confirming ¹³C-¹³C coupling.
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¹H NMR : Multiplet splitting at δ 2.1–2.4 ppm (CH₂ groups adjacent to ¹³C).
Mass Spectrometry :
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EI-MS : Molecular ion peak at m/z 94 (C₅H₆¹³C₂N₂⁺), with fragmentation patterns consistent with the labeled structure.
| Supplier | Quantity | Price (USD) | Purity |
|---|---|---|---|
| Medical Isotopes, Inc. | 250 mg | 1,880 | ≥98% |
| USbiological | 25 mg | 403 | ≥95% |
Chemical Reactions Analysis
Types of Reactions: Glutaronitrile-1,5-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The nitrile groups can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed:
Oxidation: Glutaric acid and other oxidized derivatives.
Reduction: 1,5-diaminopentane and other reduced forms.
Substitution: Substituted glutaronitrile derivatives
Scientific Research Applications
Metabolic Studies
Overview
Glutaronitrile-1,5-13C2 is utilized in metabolic studies to trace the pathways of biochemical reactions. Its isotopic labeling allows researchers to monitor the incorporation of carbon into metabolic intermediates.
Applications
- Biosynthesis Pathways : Used to elucidate the biosynthetic pathways of amino acids and other metabolites by tracking the labeled carbon atoms.
- NMR Spectroscopy : When combined with nuclear magnetic resonance (NMR) spectroscopy, it provides insights into molecular interactions and conformations in biological systems .
Case Study Example
A study demonstrated the use of this compound in tracking the metabolic fate of labeled substrates in microbial fermentation processes. The results indicated significant incorporation of the labeled carbon into key metabolic products, illustrating its utility in understanding microbial metabolism .
Analytical Chemistry
Overview
In analytical chemistry, this compound serves as an internal standard for quantifying compounds using mass spectrometry.
Applications
- Mass Spectrometry : It is used as a reference compound to enhance the accuracy of quantitative analyses in complex biological samples.
- Calibration Standards : Provides reliable calibration standards for various assays involving nitriles and related compounds.
Data Table: Applications in Analytical Chemistry
| Application Area | Purpose | Methodology |
|---|---|---|
| Mass Spectrometry | Internal standard for quantification | LC-MS/MS |
| Calibration Standards | Reference for assay calibration | Standard addition method |
Medicinal Chemistry
Overview
this compound has potential applications in medicinal chemistry, particularly in drug development and pharmacokinetics.
Applications
- Drug Metabolism Studies : Helps in understanding the metabolic pathways of pharmaceutical compounds by tracing their transformation and elimination.
- Therapeutic Development : Investigated for its role in developing new therapeutic agents targeting specific diseases.
Case Study Example
Research involving this compound highlighted its application in studying the metabolism of a novel anti-cancer drug. The isotopic labeling allowed for detailed tracking of drug metabolites, providing insights into efficacy and safety profiles during preclinical trials .
Mechanism of Action
The mechanism of action of glutaronitrile-1,5-13C2 involves its interaction with molecular targets and pathways. The compound’s nitrile groups can participate in various chemical reactions, leading to the formation of different products. The isotopic labeling allows for precise tracking of these interactions, providing insights into the underlying mechanisms .
Comparison with Similar Compounds
Comparative Analysis with Similar ¹³C-Labeled Compounds
The following table and discussion highlight key distinctions between Glutaronitrile-1,5-¹³C₂ and structurally or functionally analogous ¹³C-labeled compounds.
Table 1: Comparative Properties of ¹³C-Labeled Compounds
Structural and Functional Differences
Glutaronitrile-1,5-¹³C₂ vs. D-Ribose-1,5-¹³C₂ :
While both compounds feature ¹³C at positions 1 and 5, their functional groups dictate distinct applications. Glutaronitrile’s nitrile groups make it suitable for reactions involving carbon-chain elongation (e.g., polymer chemistry), whereas D-Ribose-1,5-¹³C₂ is used to study carbohydrate metabolism and glycosylation pathways .- Glutaronitrile-1,5-¹³C₂ vs. [U-¹³C₃]Glycerol: [U-¹³C₃]Glycerol, uniformly labeled, is pivotal in tracing triacylglycerol synthesis and gluconeogenesis. Its hydroxyl groups facilitate integration into lipid membranes, unlike Glutaronitrile’s nonpolar nitriles, which are more stable in organic solvents .
Glutaronitrile-1,5-¹³C₂ vs. ¹³C Fusarium Toxins :
Fusarium toxins (e.g., ¹³C₁₅-DON) are used as internal standards in mass spectrometry to quantify mycotoxins in food safety assays. Glutaronitrile lacks such bioanalytical utility but excels in synthetic chemistry due to its inert nitrile groups .
Isotopic Sensitivity and Metabolic Tracing
- Positional Specificity: Glutaronitrile-1,5-¹³C₂’s terminal ¹³C labels allow precise tracking of carbon migration in reactions like cyanoethylation.
Metabolic Pathways : [U-¹³C₃]Pyruvate generates [4,5-¹³C₂]citrate in the TCA cycle, reflecting forward flux . Glutaronitrile, lacking metabolic activity, is instead used to study reaction mechanisms or polymer dynamics without biological interference.
Biological Activity
Glutaronitrile-1,5-13C2, an isotopically labeled derivative of glutaronitrile, has garnered attention in various fields of biological and chemical research. This compound, characterized by its molecular formula and a molecular weight of 96.10 g/mol, is primarily utilized for its unique properties in studying metabolic pathways, drug metabolism, and biochemical processes.
This compound is synthesized through the incorporation of carbon-13 isotopes at the 1 and 5 positions of the glutaronitrile molecule. The synthesis typically employs solvents such as chloroform, dichloromethane, and ethyl acetate under controlled conditions to ensure high purity and yield. The compound appears as an oil and is soluble in organic solvents.
| Property | Value |
|---|---|
| Molecular Formula | C3H6(CN)2 |
| Molecular Weight | 96.10 g/mol |
| Appearance | Oil |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate |
| Storage Conditions | -20°C |
Biological Applications
Metabolic Studies : this compound serves as a tracer in metabolic studies due to its isotopic labeling. Researchers utilize this compound to track metabolic pathways in various organisms, providing insights into the dynamics of biochemical processes.
Drug Metabolism Research : The compound is extensively used in pharmacokinetics to study drug metabolism. Its isotopic labeling allows for detailed tracking of drug distribution and elimination within biological systems. This capability is crucial for understanding how drugs interact with metabolic pathways and how they are processed by the body.
Case Studies
- Metabolic Pathway Analysis : In a study investigating the metabolism of specific drugs in liver cells, researchers used this compound as a tracer. The results indicated that the compound effectively illuminated key metabolic pathways involved in drug processing, demonstrating its utility in pharmacological research.
- Enzyme Activity Assessment : Another case study focused on enzyme kinetics where this compound was employed to analyze the activity of nitrilase enzymes. The isotopic label allowed for precise measurement of product formation rates, providing valuable data on enzyme efficiency and substrate specificity.
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions within biological systems. The nitrile groups can undergo oxidation to form corresponding acids or reduction to produce amines. These reactions play a significant role in metabolic pathways and enzymatic processes.
Comparison with Related Compounds
To contextualize the significance of this compound, it is beneficial to compare it with similar compounds used in biological research:
| Compound Name | Isotopic Labeling | Primary Use |
|---|---|---|
| Glutaronitrile | No | General organic synthesis |
| Adiponitrile-d8 | Yes | Metabolic studies |
| Acetonitrile | No | Solvent in chemical reactions |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for producing Glutaronitrile-1,5-¹³C₂, and how is isotopic purity ensured during purification?
- Methodological Answer : Synthesis typically involves reacting ¹³C₂-labeled precursors (e.g., acetic anhydride or nitrile derivatives) with glutaric acid analogs under controlled conditions. For example, isotopic labeling may be achieved via nucleophilic substitution or catalytic carbonylation. Purification steps include recrystallization in non-polar solvents and column chromatography using silica gel to remove unreacted precursors. Isotopic integrity is verified via ¹³C NMR (e.g., characteristic peaks at ~120 ppm for nitrile carbons) and mass spectrometry (e.g., [M+H]+ with expected m/z shifts) .
Q. How should researchers design experiments to characterize Glutaronitrile-1,5-¹³C₂’s physicochemical properties?
- Methodological Answer : Prioritize spectroscopic and chromatographic techniques:
- ¹³C NMR : Confirm isotopic enrichment at positions 1 and 5 and assess chemical shifts (e.g., nitrile carbons at δ ~115–125 ppm).
- HPLC-MS : Quantify isotopic purity and detect impurities.
- Thermogravimetric Analysis (TGA) : Determine thermal stability under experimental conditions.
- Include control experiments with unlabeled glutaronitrile to validate isotopic effects .
Q. What are the best practices for handling and storing Glutaronitrile-1,5-¹³C₂ to prevent isotopic exchange or degradation?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze nitrile groups. Conduct periodic stability tests via NMR to monitor isotopic integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic flux data when using Glutaronitrile-1,5-¹³C₂ as a tracer in lipid oxidation studies?
- Methodological Answer : Discrepancies may arise from competing pathways (e.g., β-oxidation vs. peroxisomal metabolism). To address this:
- Combine ¹³C-MRS (magnetic resonance spectroscopy) with GC-MS to track labeled metabolites in real-time.
- Use kinetic modeling (e.g., isotopomer spectral analysis) to distinguish pathway contributions.
- Cross-validate results with knockout cell lines or enzyme inhibitors targeting specific metabolic nodes .
Q. What experimental controls are critical when using Glutaronitrile-1,5-¹³C₂ in in vivo neurochemical studies to ensure data reproducibility?
- Methodological Answer :
- Negative Controls : Administer unlabeled glutaronitrile to baseline endogenous metabolite levels.
- Isotopic Dilution Checks : Monitor plasma/tissue ¹³C enrichment to confirm tracer delivery.
- Pharmacokinetic Controls : Measure clearance rates to adjust infusion protocols (e.g., bolus vs. continuous dosing).
- Document all parameters (e.g., anesthesia type, arterial pH) to align with guidelines for reproducible in vivo studies .
Q. How can researchers optimize 2D-NMR techniques to distinguish Glutaronitrile-1,5-¹³C₂-derived metabolites in complex biological matrices?
- Methodological Answer :
- HSQC (Heteronuclear Single Quantum Coherence) : Map ¹H-¹³C correlations for labeled carbons.
- TOCSY (Total Correlation Spectroscopy) : Resolve overlapping peaks in crowded spectra (e.g., brain extracts).
- Spectral Editing : Apply pulse sequences to suppress natural-abundance ¹³C signals.
- Validate assignments using spiked standards (e.g., ¹³C-labeled succinate or acetate) .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting isotopic enrichment levels observed in different tissue compartments during tracer studies?
- Methodological Answer :
- Compartmental Modeling : Use software tools (e.g., SAAM II) to simulate tissue-specific uptake and turnover.
- Spatial MRS : Apply imaging techniques to resolve regional variations (e.g., brain vs. liver).
- Statistical Testing : Perform ANOVA with post-hoc corrections for multiple comparisons to assess significance .
Q. What strategies mitigate artifacts in ¹³C metabolic flux analysis caused by isotopic scrambling in Glutaronitrile-1,5-¹³C₂ experiments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
